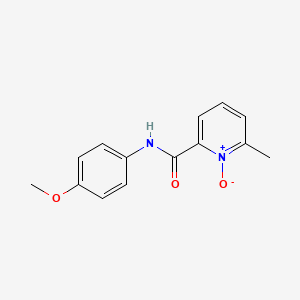
2-Pyridinecarboxamide, N-(4-methoxyphenyl)-6-methyl-, 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridinecarboxamide, N-(4-methoxyphenyl)-6-methyl-, 1-oxide is a chemical compound with the molecular formula C13H14N2O2. This compound is characterized by the presence of a pyridine ring substituted with a carboxamide group, a methoxyphenyl group, and a methyl group, along with an oxide group attached to the nitrogen atom. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxamide, N-(4-methoxyphenyl)-6-methyl-, 1-oxide typically involves the reaction of 2-chloronicotinic acid with 4-methoxyaniline in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then oxidized using an oxidizing agent such as hydrogen peroxide to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Pyridinecarboxamide, N-(4-methoxyphenyl)-6-methyl-, 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxidation states.
Reduction: It can be reduced to remove the oxide group, forming the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides are commonly used as oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Higher oxidation state compounds.
Reduction: Corresponding amine derivatives.
Substitution: Compounds with different functional groups replacing the methoxy group.
Aplicaciones Científicas De Investigación
2-Pyridinecarboxamide, N-(4-methoxyphenyl)-6-methyl-, 1-oxide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 2-Pyridinecarboxamide, N-(4-methoxyphenyl)-6-methyl-, 1-oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. It can also interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2-Pyridinecarboxamide, N-(4-methoxyphenyl)-6-methyl-: Lacks the oxide group.
2-Pyridinecarboxamide, N-(4-methoxyphenyl)-: Lacks both the methyl and oxide groups.
2-Pyridinecarboxamide, N-(4-methylphenyl)-6-methyl-: Lacks the methoxy group.
Uniqueness
2-Pyridinecarboxamide, N-(4-methoxyphenyl)-6-methyl-, 1-oxide is unique due to the presence of the oxide group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific research applications where these properties are required.
Propiedades
Número CAS |
56387-85-0 |
|---|---|
Fórmula molecular |
C14H14N2O3 |
Peso molecular |
258.27 g/mol |
Nombre IUPAC |
N-(4-methoxyphenyl)-6-methyl-1-oxidopyridin-1-ium-2-carboxamide |
InChI |
InChI=1S/C14H14N2O3/c1-10-4-3-5-13(16(10)18)14(17)15-11-6-8-12(19-2)9-7-11/h3-9H,1-2H3,(H,15,17) |
Clave InChI |
SRMQFNBPBMOUQG-UHFFFAOYSA-N |
SMILES canónico |
CC1=[N+](C(=CC=C1)C(=O)NC2=CC=C(C=C2)OC)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


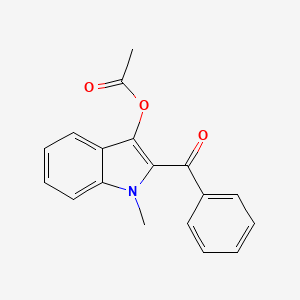
![N,N-Dimethyl-1-[methyl(diphenyl)silyl]methanamine](/img/structure/B14646218.png)
![Spiro[4.5]dec-7-ene, 8-methyl-1-methylene-4-(1-methylethyl)-, (4R,5R)-](/img/structure/B14646226.png)

![2-Amino-3-{[(naphthalen-1-yl)methyl]amino}but-2-enedinitrile](/img/structure/B14646231.png)
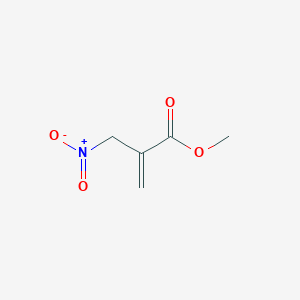
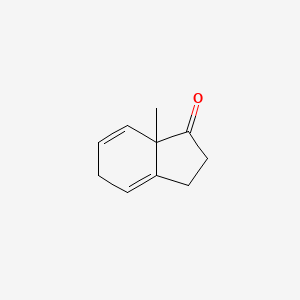
![1-[4-Imino-2-(piperidin-1-yl)-1,3-thiazol-5(4H)-ylidene]-1H-isoindol-3-amine](/img/structure/B14646242.png)
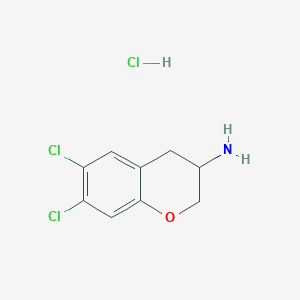

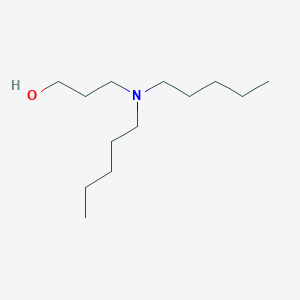
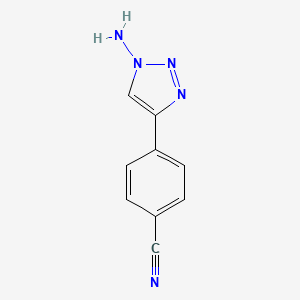
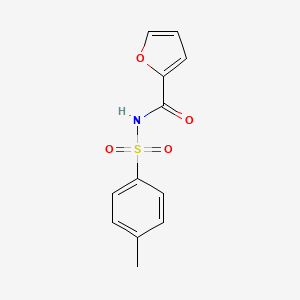
![[(Z)-(3-methylcyclohexylidene)amino]urea](/img/structure/B14646297.png)
